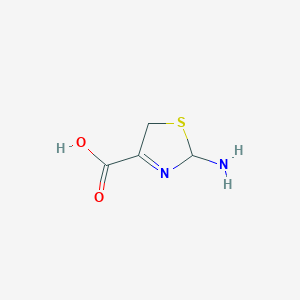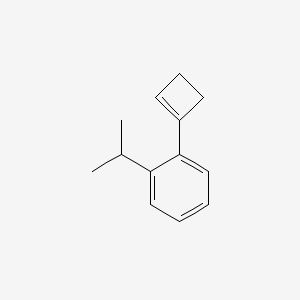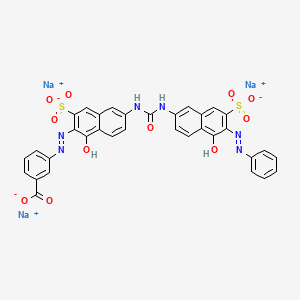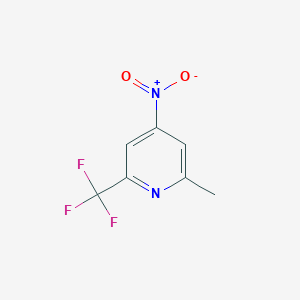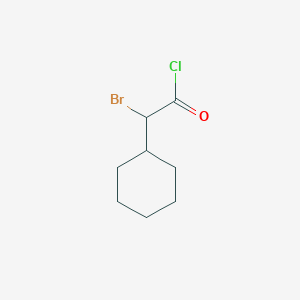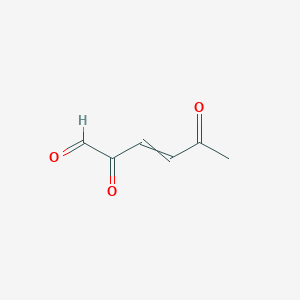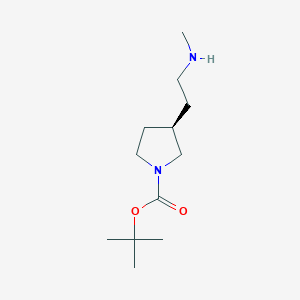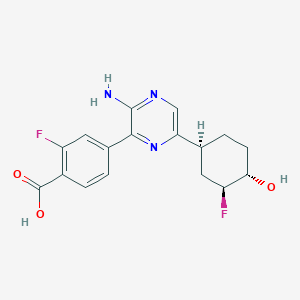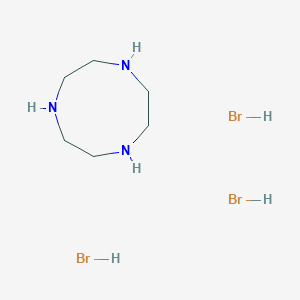
1,4,7-Triazacyclononane trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Triazacyclononane trihydrobromide is an organic compound with the molecular formula C₆H₁₆BrN₃. It is a trihydrobromide salt of 1,4,7-triazacyclononane, a tridentate ligand known for its ability to form stable complexes with various metal ions. This compound is widely used in coordination chemistry and has applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Triazacyclononane can be synthesized through the macrocyclization of diethylene triamine using ethylene glycol ditosylate. The reaction involves the following steps :
-
Reaction of diethylene triamine with tosyl chloride: : [ \text{H}_2\text{NCH}_2\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NH}_2 + 3 \text{TsCl} \rightarrow \text{Ts(H)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(H)Ts} + 3 \text{HCl} ]
-
Formation of the macrocyclic compound: : [ \text{Ts(Na)NCH}_2\text{CH}_2\text{N(Ts)CH}_2\text{CH}_2\text{N(Na)Ts} + \text{TsOCH}_2\text{CH}_2\text{OTs} \rightarrow [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 2 \text{NaOTs} ]
-
Hydrolysis to obtain 1,4,7-triazacyclononane: : [ [(\text{CH}_2\text{CH}_2\text{N(Ts)})]_3 + 3 \text{H}_2\text{O} \rightarrow [\text{CH}_2\text{CH}_2\text{NH}]_3 + 3 \text{HOTs} ]
Industrial Production Methods
Industrial production of 1,4,7-triazacyclononane trihydrobromide typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Triazacyclononane trihydrobromide undergoes various chemical reactions, including:
Coordination with metal ions: Forms stable complexes with transition metals such as copper, nickel, and zinc.
Oxidation and reduction: Can participate in redox reactions, particularly when coordinated with metal ions.
Substitution reactions: The nitrogen atoms in the triazacyclononane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH₄) is used for reduction reactions.
Electrophiles: Tosyl chloride (TsCl) is used for substitution reactions.
Major Products Formed
Metal complexes: Coordination with metal ions forms stable metal-ligand complexes.
Oxidized products: Oxidation reactions yield oxo-metal complexes.
Substituted derivatives: Substitution reactions produce various substituted triazacyclononane derivatives.
Scientific Research Applications
1,4,7-Triazacyclononane trihydrobromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7-triazacyclononane trihydrobromide involves its ability to chelate metal ions. The tridentate ligand forms stable complexes with metal ions, which can then participate in various chemical reactions. For example, as a metallo-β-lactamase inhibitor, it targets the catalytic active-site pockets of the enzyme, inhibiting its activity and restoring the efficacy of β-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Another aza-crown ether with similar coordination properties.
1,4,7,10-Tetraazacyclododecane: A cyclic tetramer with four nitrogen atoms, used in similar applications.
Trimethyltriazacyclononane: A bulky analogue of 1,4,7-triazacyclononane with additional methyl groups.
Uniqueness
1,4,7-Triazacyclononane trihydrobromide is unique due to its tridentate coordination ability, forming highly stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and various scientific applications .
Properties
Molecular Formula |
C6H18Br3N3 |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
1,4,7-triazonane;trihydrobromide |
InChI |
InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H |
InChI Key |
IXWUUDJBEQFLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCN1.Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


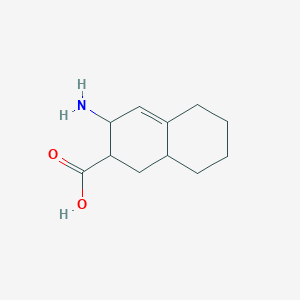
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
